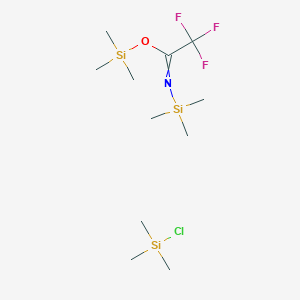
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(trimethyl)silane is typically synthesized through the reaction of methyl chloride with a silicon-copper alloy. . The reaction conditions involve high temperatures and the presence of a catalyst to facilitate the reaction.
Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate can be prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
On an industrial scale, chloro(trimethyl)silane is produced using the same direct process mentioned above. The reaction is carried out in large reactors, and the products are separated through distillation. The industrial production of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Chloro(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, replacing the chloride group with other functional groups.
Hydrolysis: It reacts rapidly with moisture, water, and protic solvents.
Silylation Reactions: It is used to protect alcohols by forming trimethylsilyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products
The major products formed from these reactions include hexamethyldisiloxane and various trimethylsilyl-protected compounds.
Scientific Research Applications
Chloro(trimethyl)silane and trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate have numerous applications in scientific research:
Chemistry: They are used as reagents in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers
Biology: These compounds are used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: They are employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: They are used in the production of silicone polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of chloro(trimethyl)silane involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloride group. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, making it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of silyl ethers and other organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Similar in structure and reactivity, used for silylation reactions.
Chloromethyltrimethylsilane: Used in the synthesis of various organosilicon compounds.
(Trifluoromethyl)trimethylsilane: Used as a trifluoromethylation reagent.
Uniqueness
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is unique due to its dual functionality, combining the reactivity of chloro(trimethyl)silane with the trifluoromethylation capability of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Biological Activity
Chloro(trimethyl)silane, also known as trimethylchlorosilane (TMSCl), is an organosilicon compound with the formula CH3 3SiCl. It is a colorless, volatile liquid widely utilized in organic chemistry, particularly for silylation reactions. The compound's derivatives, including trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate, have garnered attention for their biological applications and chemical reactivity.
- Molecular Formula : C₄H₁₂F₃NSi₂
- Molecular Weight : Approximately 206.31 g/mol
- CAS Number : 75-77-4
Chloro(trimethyl)silane acts as a silylating agent, facilitating the introduction of trimethylsilyl groups into various organic molecules. This modification often enhances the stability and volatility of the compounds, making them suitable for analytical applications.
The biological activity of chloro(trimethyl)silane and its derivatives primarily stems from their ability to modify biomolecules through silylation. This process can protect functional groups in nucleosides and nucleotides, enhancing their stability under various conditions.
Applications in Nucleoside and Nucleotide Synthesis
Research has demonstrated that chlorotrimethylsilane can effectively silylate nucleobases, leading to high yields of modified nucleosides. For instance:
- Thymine Silylation : Achieved yields of 90-92% for the 2,4-bis(trimethylsilyl) derivative using TMSCl in the presence of triethylamine .
- Cytosine Silylation : The reaction of cytosine with TMSCl yielded a bis(trimethylsilyl) derivative with a yield of approximately 70% .
These modifications are crucial for the development of nucleoside analogs used in antiviral and anticancer therapies.
Study 1: Silylation of Purine Bases
A study focused on the silylation of purine bases (adenine, guanine) using chlorotrimethylsilane reported yields between 80-90% for various derivatives. The process involved reactions with triethylamine or pyridine as solvents . This method has been instrumental in synthesizing nucleoside analogs that exhibit enhanced biological activity.
Study 2: Derivatives in Gas Chromatography
Trimethylsilyl derivatives created using TMSCl are commonly employed in gas chromatography/mass spectrometry (GC/MS) for the analysis of steroids and fatty acids. The derivatization improves volatility and thermal stability, facilitating more accurate analytical measurements .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H27ClF3NOSi3 |
|---|---|
Molecular Weight |
366.04 g/mol |
IUPAC Name |
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3 |
InChI Key |
FNENVUOGWFDQAI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















